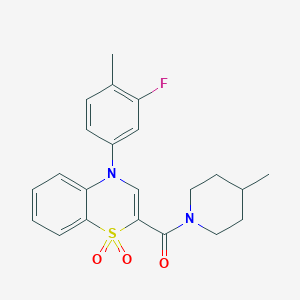

![molecular formula C14H12N2O4S B2839211 methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate CAS No. 860612-16-4](/img/structure/B2839211.png)

methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

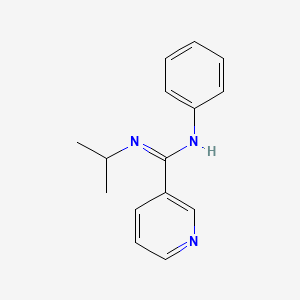

“Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the description of a chemical compound typically includes its molecular structure, physical and chemical properties, and potential uses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Investigations

Methyl indole-3-carboxylate derivatives, including those similar to the queried chemical, have been synthesized and investigated for their potential antitumor properties. These compounds, as analogs of 3,3′-diindolylmethane, demonstrate significant growth inhibition in various cancer cell lines, including melanoma, renal, and breast cancers, indicating their potential in cancer research and therapy (Niemyjska et al., 2012).

Antidiabetic Potential

Derivatives of tryptoline-3-carboxylic acid, structurally related to the compound , have shown potent antidiabetic activity in vivo. These compounds were synthesized through modifications involving methanesulfonyl chloride, highlighting their potential as novel therapeutic agents for diabetes management (Choudhary et al., 2011).

Electrophile-Induced Cyclization Reactions

Research on electrophile-induced reactions of vinylallenyl sulfone compounds, which share a methanesulfonyl component with the query compound, explores different pathways based on the electrophiles used. This study provides insights into the synthetic versatility and potential applications of sulfone derivatives in organic synthesis (Christov & Ivanov, 2004).

Cytotoxic Potency and Chemical Properties

Novel derivatives of tris(indol-3-yl)methane and tris(indol-3-yl)methylium salts, which share structural motifs with the queried compound, have been synthesized and show significant cytotoxicity against human tumor cells. These findings underscore the potential of methyl indole derivatives in the development of new anticancer drugs (Lavrenov et al., 2010).

Bicyclic Sultams Synthesis

Research into the synthesis of bicyclic sultams featuring methyl 1-sulfonylcyclopropane-1-carboxylate moieties provides valuable insights into the structural diversity and potential biological applications of sulfonated compounds. This area of research highlights the versatility of sulfone derivatives in medicinal chemistry and drug design (Rassadin et al., 2009).

Eigenschaften

IUPAC Name |

methyl 3-[(E)-2-cyano-2-methylsulfonylethenyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-14(17)13-11(7-9(8-15)21(2,18)19)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZIZWZKKRHQF-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2839134.png)

![3-Phenyl-2-azaspiro[3.6]decan-1-one](/img/structure/B2839140.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)

![N-(3-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2839146.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)

![N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE](/img/structure/B2839149.png)